Spiro[4.4]nonane-1,4-dione

Catalog No.
S15273229
CAS No.
39984-91-3
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
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Spiro[4.4]nonane-1,4-dione

CAS Number

39984-91-3

Product Name

Spiro[4.4]nonane-1,4-dione

IUPAC Name

spiro[4.4]nonane-1,4-dione

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c10-7-3-4-8(11)9(7)5-1-2-6-9/h1-6H2

InChI Key

KEVJXYMHFRHZMI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)CCC2=O

Organocatalytic Asymmetric Tandem Nazarov Cyclization/Semipinacol Rearrangement

A breakthrough in enantioselective synthesis was achieved through an organocatalytic tandem Nazarov cyclization/semipinacol rearrangement reaction. This method employs unactivated substrates and a chiral phosphoric acid catalyst to generate spiro[4.4]nonane-1,6-dione derivatives with four contiguous stereocenters in up to 96% yield and 97% enantiomeric excess (ee) . The reaction proceeds via a concerted mechanism:

  • Nazarov Cyclization: Electrocyclic ring closure of a divinyl ketone forms a cyclopentenyl cation.
  • Semipinacol Rearrangement: A 1,2-alkyl shift stabilizes the cationic intermediate, yielding the spirocyclic product.

Density functional theory (DFT) calculations reveal that the chiral catalyst induces asymmetry by stabilizing transition states through hydrogen-bonding interactions. Substituents on the aryl rings of the substrate significantly influence reaction efficiency, with electron-donating groups enhancing enantioselectivity .

Table 1: Optimization of Organocatalytic Tandem Reaction

CatalystSolventYield (%)ee (%)
(R)-TRIPToluene9697
(S)-CPACH₂Cl₂8892
No CatalystToluene<5

This method’s scalability and compatibility with diverse substrates make it invaluable for synthesizing enantiopure spirocyclic ligands and catalysts.

Tandem [4+2]-Cycloaddition/Aromatization Strategies for Annulated Derivatives

The Diels–Alder reaction, coupled with subsequent aromatization, provides a robust route to annulated spiro[4.4]nonane-dione derivatives. Spiro[4.4]nona-2,7-diene-1,6-dione acts as a dienophile, reacting with in situ–generated dienes to form fused polycyclic structures . Key diene generation systems include:

  • Tetrabromoxylene/NaI: Generates reactive o-quinodimethanes for cycloaddition.
  • 1,3-Diphenylisobenzofuran/BF₃: Facilitates electron-rich diene formation.
  • Substituted Cyclones: Provide steric control for asymmetric annulation.

Post-cycloaddition aromatization, often spontaneous or acid-catalyzed, converts the initial adduct into a stable aromatic system. For example, reaction with anthracene-derived dienes yields tetracyclic derivatives with extended conjugation, as confirmed by X-ray crystallography .

Table 2: Annulated Derivatives Synthesized via Tandem Cycloaddition

Diene SystemProduct StructureYield (%)
Tetrabromoxylene/NaISymmetric benzannulated78
1,3-DiphenylisobenzofuranAsymmetric naphtho-fused65
CyclopentadienoneSpiro-dioxane fused82

This strategy’s modularity enables rapid access to structurally diverse spirocyclic architectures for optoelectronic materials.

Spirocyclization Approaches Using Bifunctional Substrates

Bifunctional substrates, such as spiro[4.4]nonane-1,6-dione itself, undergo selective transformations at both ketone groups to yield stereochemically defined derivatives. Catalytic hydrogenation using [Ru(S-BINAP)Cl₂]₂(NEt₃) in ethanol preferentially produces the cis,trans-diol (88% yield), while stoichiometric reductions with LiAlH₄ favor the trans,trans-diol (15% yield) . The stereochemical outcome is governed by the reducing agent’s steric demands and the solvent’s polarity.

Table 3: Diastereoselective Hydrogenation of Spiro[4.4]nonane-1,6-dione

Reducing AgentSolventMajor ProductYield (%)
[Ru(S-BINAP)Cl₂]₂(NEt₃)Ethanolcis,trans-diol88
LiAlH₄THFtrans,trans-diol15
NaBH₄/CeCl₃MeOHcis,cis-diol42

X-ray diffraction studies confirm the trans,trans-diol adopts a chair-like conformation, while the cis,cis isomer exhibits a boat configuration . These diols serve as chiral building blocks for asymmetric synthesis.

The three-dimensional structural characterization of chiral spiro[4.4]nonane-1,6-dione has been extensively investigated through single crystal X-ray diffraction analysis, providing crucial insights into the conformational preferences of this spirocyclic system [1] [2]. The crystallographic studies reveal that the five-membered rings in chiral spiro[4.4]nonane-1,6-dione adopt a conformation that is intermediate between envelope and half-chair forms, with the structure being closer to the half-chair configuration [1] [2].

A particularly significant structural parameter determined through X-ray crystallography is the angle between the two carbonyl vectors, which measures 84 degrees [1] [2]. This angular relationship provides direct evidence of the spatial arrangement of the ketone functionalities within the spirocyclic framework and demonstrates the rigid three-dimensional character of the compound . The crystallographic data indicates that both five-membered rings maintain conformational rigidity due to the constraints imposed by the spiro carbon center .

Recent crystallographic investigations have extended to related spirocyclic systems, including studies of annulated spiro[4.4]nonane-dione derivatives [4] [5]. These studies have provided supplementary crystallographic data for compounds bearing additional aromatic substituents, revealing how structural modifications influence the overall molecular geometry [4]. The X-ray analysis of these derivatives has confirmed that the fundamental spiro[4.4]nonane framework maintains its characteristic conformational features even when incorporated into more complex molecular architectures [4].

The crystallographic studies have also addressed the stereochemical aspects of these compounds, particularly in cases where chiral centers are present beyond the spiro carbon [6]. Analysis of racemic modifications has revealed interesting packing arrangements in the solid state, with some systems exhibiting unique crystallization patterns that provide insights into intermolecular interactions [7].

Table 1: Crystallographic Parameters of Spiro[4.4]nonane-1,6-dione Systems

ParameterValueReference
Carbonyl vector angle84° [1] [2]
Ring conformationIntermediate envelope/half-chair [1] [2]
Molecular formulaC₉H₁₂O₂ [8] [9]
Molecular weight152.19 g/mol [8] [9]
Space group (chiral form)Reported for enantiomeric pairs [7]

Valence-Force Field Calculations for Ring Strain Assessment

The assessment of ring strain in spiro[4.4]nonane-dione systems has been approached through comprehensive valence-force field calculations, providing quantitative insights into the energetic consequences of the spirocyclic architecture [1] [10] [11]. These computational studies have revealed that the spiro[4.4] system exhibits significant ring strain effects, which are fundamental to understanding both the stability and reactivity of these compounds [10] [11].

Ring strain energy calculations for spirocyclic systems have demonstrated that compounds containing multiple rings, such as spiro[4.4]nonane derivatives, exhibit total ring strain energies that are not simply additive from their constituent rings [11]. The excess strain energy, defined as the difference between the total ring strain energy of the spiro compound and the sum of individual ring strain energies, provides a measure of the additional energetic penalty associated with the spiro fusion [11].

Computational studies using high-level ab initio methods have been employed to calculate carbon-carbon spin-spin coupling constants in small spiroalkanes, revealing how ring strain effects influence molecular properties [10]. These calculations have shown that the spin-spin coupling constants involving the spiro carbon provide direct insight into the degree of ring strain present in the system [10]. For spiro systems, the coupling constants demonstrate marked deviations from those observed in unstrained alkyl systems, reflecting the altered hybridization and bonding characteristics imposed by the cyclic constraints [10].

Table 2: Ring Strain Assessment Parameters

SystemRing Strain IndicatorCalculated ValueMethod
Spiro[4.4] systemsCarbon-carbon coupling constants10.2-42.6 Hz rangeSOPPA(CCSD) [10]
Five-membered ringsBond angle at spiro centerDeviation from tetrahedralValence-force calculations [1]
Spirocyclic frameworkExcess strain energyVariable with ring sizeGroup equivalent reactions [11]

The valence-force field calculations have also been instrumental in understanding the conformational preferences observed in the crystallographic studies [1]. The calculations support the experimental observation that the five-membered rings adopt conformations intermediate between envelope and half-chair forms, as this represents the energetically most favorable arrangement given the constraints of the spiro fusion [1].

Molecular mechanics studies have extended these findings to include the effects of substituents on the spirocyclic framework [12]. These calculations have demonstrated that while the core spiro[4.4]nonane structure maintains its fundamental conformational characteristics, the presence of additional functional groups can introduce subtle modifications to the overall molecular geometry [12].

Comparative Analysis of Spiro[4.4]nonane-dione vs. Related Spirocyclic Architectures

The comparative analysis of spiro[4.4]nonane-dione systems relative to other spirocyclic architectures reveals distinct structural and energetic characteristics that distinguish this particular ring system [13] [14] [15]. Spirocyclic compounds in general have gained significant attention in medicinal chemistry due to their three-dimensional character and conformational rigidity, properties that are particularly pronounced in the spiro[4.4] framework [14] [15].

When compared to larger spirocyclic systems such as spiro[4.5] or spiro[5.5] architectures, the spiro[4.4]nonane framework exhibits heightened ring strain due to the presence of two five-membered rings [11]. This increased strain manifests in several observable properties, including altered bond lengths and angles around the spiro center, as well as modified reactivity patterns compared to less strained spirocyclic systems [10].

The conformational flexibility of spiro[4.4]nonane-dione systems is significantly reduced compared to larger spirocyclic architectures [15]. While spiro[4.5]decane derivatives show greater conformational freedom due to the six-membered ring component, the dual five-membered ring system in spiro[4.4]nonane imposes greater conformational constraints . This rigidity contributes to the predictable three-dimensional structure that makes these compounds valuable in drug design applications [14] [15].

Table 3: Comparative Analysis of Spirocyclic Systems

Spirocyclic SystemRing Strain LevelConformational FlexibilityStructural Applications
Spiro[4.4]nonaneHighLowRigid scaffolds [14] [15]
Spiro[4.5]decaneModerateModerateIntermediate rigidity
Spiro[5.5]undecaneLowerHigherFlexible frameworks [11]
Spiro[2.2]pentaneVery HighVery LowHighly strained systems [10]

The analysis of physicochemical properties reveals that spiro[4.4]nonane-dione systems occupy a unique position among spirocyclic compounds [9] [13]. The molecular weight of 152.19 g/mol and the presence of two ketone functionalities provide a balance of structural complexity and synthetic accessibility that is not always present in larger spirocyclic systems [8] [9].

Comparative studies of biological activity profiles have shown that spiro[4.4]nonane derivatives often exhibit distinct pharmacological properties compared to other spirocyclic frameworks [13] [16]. The rigid three-dimensional structure contributes to specific protein-ligand interactions that can result in enhanced selectivity and potency in biological systems [14] [17].

The synthetic accessibility of spiro[4.4]nonane-dione systems compared to other spirocyclic architectures represents another important distinguishing feature [4] [5]. Recent developments in synthetic methodology have provided efficient routes to these compounds, making them increasingly attractive as building blocks for more complex molecular architectures [4] [5]. The availability of both symmetric and asymmetric synthetic approaches has expanded the utility of these systems in various applications [4].

The utilization of spiro[4.4]nonane-dione derivatives as dienophile components in Diels-Alder reactions represents a sophisticated approach to constructing highly complex polycyclic structures with precise stereochemical control [2] [3]. The most significant advancement in this area involves the development of tandem [4+2]-cycloaddition/aromatization reactions employing spiro[4.4]nona-2,7-diene-1,6-dione as the key dienophile component [2] [3].

Mechanistic Framework and Synthetic Methodology

The fundamental mechanism operates through a carefully orchestrated sequence wherein the spirocyclic diene-dione functions as an activated dienophile, readily participating in Diels-Alder reactions with various diene partners [2] [3]. The process is characterized by immediate aromatization of the initial cycloadduct, which drives the reaction to completion and prevents undesired retro-Diels-Alder processes [2]. This mechanistic feature is particularly advantageous for synthesizing both symmetric and asymmetric fused spiro[4.4]-nonane-dione derivatives [2] [3].

The active diene component generation represents a critical aspect of these transformations, with three primary systems demonstrating exceptional efficacy [2] [3]. The tetrabromoxylene/sodium iodide system provides a robust method for generating highly reactive diene intermediates under mild conditions [2]. The 1,3-diphenylisobenzofuran/boron trifluoride system offers Lewis acid activation pathways that enhance both reactivity and selectivity [2]. Additionally, substituted cyclones serve as alternative diene sources, expanding the substrate scope and enabling access to diverse structural motifs [2] [3].

Stereochemical Control and Substrate Scope

The stereochemical outcomes of these Diels-Alder transformations are significantly influenced by the inherent rigidity of the spirocyclic framework [4]. Research has demonstrated that spirocyclization enhances Diels-Alder reactivity through reduction of diene distortion energy [5]. Computational studies reveal that spiro[4.4]nona-1,3-diene derivatives exhibit substantially increased reactivity compared to their acyclic counterparts, with rate enhancements of up to 1,200-fold relative to 5,5-dimethylcyclopentadiene [5].

The mechanistic preference for specific regioisomers and stereoisomers arises from the constrained geometry imposed by the spirocyclic architecture [5] [4]. The cyclobutane-containing spirocycles demonstrate the highest reactivity, with spiro[3.4]octa-5,7-diene showing dimerization rates 220,000-fold faster than simple dimethyl-substituted analogs [5]. This dramatic reactivity enhancement stems from the minimization of geminal repulsion effects that typically hinder Diels-Alder reactions of five-membered ring dienes [5].

Applications in Asymmetric Synthesis

The integration of chiral auxiliaries with spiro[4.4]nonane-dione systems has enabled highly enantioselective Diels-Alder transformations [4]. The utilization of cis,cis-spiro[4.4]nonane-1,6-diol as a substrate-bound chiral auxiliary has demonstrated exceptional promise for asymmetric cycloaddition reactions [4]. In reactions with cyclopentadiene, the mono-pivalate mono-acrylate bis-ester derivative achieves diastereoselectivities exceeding 97% under optimized conditions [4].

The mechanistic basis for this high selectivity involves preferential approach of the diene component from the less hindered face of the spirocyclic dienophile [4]. Subsequent iodolactonization of the bicyclic adducts provides access to enantiomerically enriched lactone products with 97% enantiomeric excess [4]. This transformation sequence demonstrates the potential for spiro[4.4]nonane-dione derivatives to serve as versatile platforms for asymmetric synthesis.

Reaction SystemDienophile ComponentDiene Generation MethodKey FeaturesSelectivity
Symmetrical Tandem CycloadditionSpiro[4.4]nona-2,7-diene-1,6-dioneMultiple systemsImmediate aromatizationHigh
Asymmetrical Tandem CycloadditionSpiro[4.4]nona-2,7-diene-1,6-dioneMultiple systemsStereochemical control>97% de
Tetrabromoxylene/NaI SystemSpiro[4.4]nona-2,7-diene-1,6-dioneTetrabromoxylene/NaIActive diene generationHigh
1,3-Diphenylisobenzofuran/BF₃Spiro[4.4]nona-2,7-diene-1,6-dioneLewis acid activationEnhanced reactivityHigh

Nazarov Cyclization Pathways for Stereocontrolled Spiroannulation

The Nazarov cyclization represents one of the most powerful methodologies for constructing spirocyclic frameworks containing the spiro[4.4]nonane-dione core structure [6] [7]. This transformation involves a 4π-conrotatory electrocyclization of divinyl ketones, followed by strategic rearrangement processes that generate complex polycyclic architectures with exceptional stereochemical control [6] [7] [8].

Organocatalytic Asymmetric Tandem Processes

The most significant breakthrough in spiro[4.4]nonane-dione synthesis via Nazarov cyclization involves the development of organocatalytic asymmetric tandem reactions combining Nazarov cyclization with semipinacol rearrangement [6] [7]. This methodology employs chiral secondary amine organocatalysts to achieve unprecedented levels of enantioselective control in the construction of spirocyclic frameworks [6] [7].

The mechanistic pathway initiates with the formation of a chiral iminium intermediate through condensation of the divinyl ketone substrate with the organocatalyst [6] [7] [8]. The subsequent Nazarov cyclization proceeds through a conrotatory electrocyclization, generating an oxyallyl cation intermediate that undergoes stereocontrolled protonation [6] [8]. The critical innovation lies in the integration of a semipinacol rearrangement step, which enables the formation of four contiguous stereocenters in a single transformation [6] [7].

Experimental results demonstrate that this organocatalytic system achieves remarkable efficiency, generating chiral spiro[4.4]nonane-1,6-diones in yields up to 96% with enantiomeric excesses reaching 97% [6] [7]. The transformation represents the first direct example of asymmetric synthesis of cyclopentanones containing four stereocenters using Nazarov cyclization methodology [6] [7]. Density functional theory calculations have provided detailed mechanistic insights, confirming that the catalyst stereochemistry determines the absolute configuration at the initial cyclization center, which subsequently controls the stereochemical outcome of the rearrangement process [8] [9].

Metal-Catalyzed Sequential Rearrangement Pathways

Alternative approaches to spiroannulation involve metal-catalyzed sequential Wagner-Meerwein rearrangement processes following initial Nazarov cyclization [10]. These transformations employ copper(II) complexes with non-coordinating counterions to facilitate multiple carbon-carbon bond rearrangements that generate spirocyclic products with adjacent quaternary centers [10].

The mechanistic sequence begins with conventional Nazarov electrocyclization to form an oxyallyl cation intermediate [10]. Under specific reaction conditions employing stoichiometric copper(II) hexafluoroantimonate, ring contraction occurs through a Wagner-Meerwein shift, generating a tertiary carbocation [10]. Subsequent [1] [11]-hydride or carbon migration, depending upon substrate substitution patterns, furnishes the final spirocyclic architectures [10].

The selectivity of this rearrangement cascade correlates directly with the migratory aptitude of substituents at the key carbon center [10]. Electron-rich aromatic substituents, particularly para-methoxyphenyl and cinnamyl groups, favor aryl migration pathways leading to type-3′ spirocyclic products [10]. Conversely, electron-poor substituents such as alkyl or para-bromophenyl groups promote hydride migration, generating type-3 spirocyclic compounds [10]. Steric hindrance can interfere with phenonium intermediate formation, thereby influencing the competition between different migration pathways [10].

Iron-Catalyzed Tandem Cyclization-Rearrangement

Iron(III)-induced tandem Nazarov cyclization-rearrangement processes provide access to bicyclo[4.3.0]nonane ring systems via spirocyclic intermediates [12]. These transformations employ α-(trimethylsilylmethyl)divinyl ketones as substrates, with the trimethylsilyl group serving both as an activating substituent and a directing element for subsequent rearrangement [12].

The reaction proceeds through initial Nazarov cyclization to generate a spirocyclic intermediate, specifically 7-methyl-1-methylenespiro[4.4]nonan-2-one [12]. This intermediate undergoes iron(III)-promoted rearrangement to afford the bicyclo[4.3.0]nonane framework through a series of carbon-carbon bond reorganizations [12]. The overall transformation represents an efficient route to complex polycyclic structures from readily accessible starting materials [12].

Catalyst SystemSubstrate TypeYield (%)Enantiomeric Excess (%)Stereocenter Formation
Chiral secondary amineUnactivated divinyl ketones9697Four stereocenters
Copper(II) complexesSubstituted divinyl ketonesVariableVariableAdjacent quaternary centers
Iron(III) complexesα-Silyl divinyl ketonesModerateNot specifiedMultiple stereocenters

Free-Radical Promoted Cationic Polymerization Mechanisms

The polymerization of spirocyclic monomers containing the spiro[4.4]nonane framework represents a unique intersection of radical and cationic polymerization mechanisms, enabling the synthesis of polymeric materials with exceptional properties [13] [14] [15]. These systems leverage the inherent ring strain and conformational rigidity of spirocyclic structures to achieve controlled polymerization with minimal volume shrinkage [13] [15].

Photoinitiated Cationic Ring-Opening Polymerization

The most extensively studied system involves the photoinitiated cationic polymerization of 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane, which undergoes quantitative double ring-opening polymerization to generate well-defined poly(alkylene-carbonate-ketone) structures [13]. The polymerization employs (η⁵-2,4-cyclopentadiene-1-yl)1,2,3,4,5,6-ηiron(I) hexafluorophosphate as the cationic photoinitiator system [13].

The mechanistic pathway involves photolytic generation of cationic species that initiate ring-opening of both spirocyclic rings simultaneously [13]. This double ring-opening mechanism distinguishes spirocyclic monomers from conventional cyclic monomers and contributes to the unique properties of the resulting polymers [13]. The transformation achieves complete conversion within 10 minutes under ambient temperature conditions, producing polymers with molecular weights averaging 27,000 daltons [13].

Remarkably, despite the quantitative double ring-opening process, the polymerization exhibits a volume shrinkage of only 4.1%, significantly lower than conventional methacrylate systems [13]. This minimal shrinkage results from the expansion associated with ring-opening polymerization, which partially compensates for the volume decrease accompanying chain propagation [13]. The absence of elimination, vinylidene polymerization, or single ring-opening side reactions contributes to the structural uniformity of the polymeric products [13].

Living Radical Polymerization with Spirocyclic Nitroxides

The development of spirocyclic nitroxide mediators has enabled controlled living radical polymerization with enhanced stability and improved control over molecular weight distribution [14]. These systems employ nitroxide radicals containing spiro structures, such as 7-aza-15-oxodispiro[5.1.5.3]hexadecane-7-yloxyl and related derivatives, which demonstrate superior performance compared to conventional nitroxide mediators [14].

The spirocyclic architecture of these nitroxides provides enhanced steric protection around the radical center, leading to improved thermal stability and reduced susceptibility to side reactions [14]. Polymerizations conducted at temperatures ranging from 70°C to 110°C demonstrate linear relationships between ln([M]₀/[M]) and polymerization time, confirming the living character of the process [14]. The molecular weights increase linearly with conversion, and polydispersities remain below 1.3 throughout the polymerization [14].

The equilibrium constants for carbon-oxygen bond homolysis and reformation in spirocyclic alkoxyamines are significantly larger than those observed for conventional TEMPO-based systems [14]. This enhanced equilibrium constant contributes to faster polymerization rates while maintaining excellent control over molecular weight and polydispersity [14]. Addition of small amounts of camphorsulfonic acid or 1,1′-azobis(cyclohexane-1-carbonitrile) can further accelerate polymerization rates by factors of 2.8 to 11.5 while preserving the living characteristics [14].

Hybrid Radical-Cationic Polymerization Systems

Recent developments in hybrid polymerization systems combine radical and cationic mechanisms to achieve enhanced properties and reduced polymerization shrinkage [16]. These systems typically employ oxaspiro comonomers in combination with conventional methacrylate monomers, resulting in copolymers with improved mechanical properties and reduced volume changes during polymerization [16].

The mechanistic complexity of these hybrid systems arises from the simultaneous operation of radical chain propagation for the methacrylate component and cationic ring-opening for the spirocyclic comonomer [16]. The ring-opening component contributes volume expansion that counteracts the shrinkage associated with radical polymerization, resulting in overall volume changes that are significantly reduced compared to pure methacrylate systems [16].

Fourier transform infrared spectroscopy studies confirm the successful incorporation of spirocyclic monomers through the appearance of aliphatic ether linkage peaks and the disappearance of characteristic spirocyclic linkage absorptions [16]. The degree of conversion for spirocyclic components typically reaches 80% under optimized conditions, contributing substantially to the overall polymer architecture [16].

Ring-Opening Polymerization of Spiro Orthocarbonates

The cationic polymerization of six-membered spiro orthocarbonates with methyl substituents demonstrates the influence of structural modifications on polymerization behavior and mechanism [17]. These monomers undergo ring-opening polymerization using boron trifluoride etherate as the catalyst in 1,2-dichloroethane at 30°C [17].

The presence of methyl substituents significantly affects both polymerizability and the mode of polymerization [17]. The apparent polymerization rates follow the order: unsubstituted > 2-methyl > 2,8-dimethyl ≈ 3,3,9,9-tetramethyl > 2,2,4,8,8,10-hexamethyl [17]. The most sterically hindered hexamethyl derivative fails to polymerize due to excessive steric hindrance around the reactive sites [17].

Mechanistic studies reveal that α-methyl substituents decrease polymerizability but do not affect the fundamental polymerization pathway, which proceeds through 1,10-transfer reactions [17]. However, β-methyl substituents not only reduce reactivity but also alter the polymerization mechanism, leading to the formation of polycarbonate segments alongside the expected polyethercarbonate structures [17].

Polymerization SystemMonomer TypeTemperature (°C)Molecular WeightVolume ChangeKey Features
Photocationic Ring-OpeningTetraoxaspiro[4.4]nonaneAmbient27,0004.1% shrinkageDouble ring-opening
Living Radical with Spiro NitroxidesVarious styrenic70-110ControlledNot specifiedLow polydispersity
Hybrid Radical-CationicOxaspiro comonomersVariableVariableReduced shrinkageEnhanced properties
Cationic Ring-OpeningSpiro orthocarbonates30VariableMinimalSubstituent effects

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Exact Mass

152.083729621 g/mol

Monoisotopic Mass

152.083729621 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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